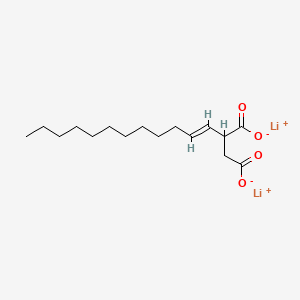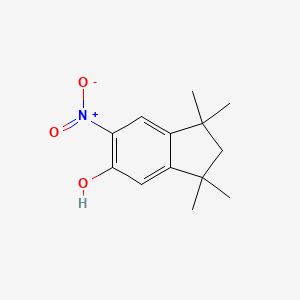
Arsenate(2-), trioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenate(2-), trioxo- is a chemical compound with the formula AsO₄³⁻. It is a form of arsenic that exists in the pentavalent state. Arsenate compounds are commonly found in the environment, particularly in areas with high levels of arsenic contamination. They are known for their toxicity and are often studied for their environmental and health impacts.
准备方法
Synthetic Routes and Reaction Conditions: Arsenate compounds can be synthesized through the oxidation of arsenite (AsO₃³⁻) using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure complete oxidation.
Industrial Production Methods: Industrial production of arsenate compounds often involves the treatment of arsenic-containing ores with strong oxidizing agents. For example, arsenopyrite (FeAsS) can be roasted in the presence of air to produce arsenic trioxide (As₂O₃), which is then dissolved in water and treated with an oxidizing agent to form arsenate .
Types of Reactions:
Oxidation: Arsenate can be reduced to arsenite (AsO₃³⁻) under reducing conditions.
Reduction: Arsenate can undergo reduction reactions, particularly in the presence of reducing agents like thiols.
Substitution: Arsenate can substitute for phosphate in biological systems due to their similar chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Thiols, such as glutathione and dithiothreitol.
Reaction Conditions: Aqueous medium, controlled pH, and temperature.
Major Products:
Oxidation: Arsenite (AsO₃³⁻).
Reduction: Arsenite (AsO₃³⁻).
Substitution: Arsenate can replace phosphate in biological molecules, leading to the formation of arsenylated compounds.
科学研究应用
Arsenate compounds have a wide range of applications in scientific research:
Chemistry: Used as reagents in various chemical reactions and as standards in analytical chemistry.
Biology: Studied for their effects on biological systems, particularly their ability to substitute for phosphate in metabolic processes.
Medicine: Investigated for their potential use in cancer treatment, particularly in the form of arsenic trioxide (As₂O₃), which is used to treat acute promyelocytic leukemia.
Industry: Used in the production of pesticides, herbicides, and wood preservatives.
作用机制
Arsenate exerts its effects primarily by mimicking phosphate, which allows it to interfere with phosphate-dependent processes in biological systems. It can inhibit enzymes that require phosphate, disrupt ATP production, and induce oxidative stress. The molecular targets include various enzymes involved in cellular metabolism and energy production .
相似化合物的比较
Phosphate (PO₄³⁻): Essential for life, involved in energy transfer and storage.
Arsenite (AsO₃³⁻): More toxic than arsenate, commonly found in contaminated water sources.
Arsenic Trioxide (As₂O₃): Used in medicine for cancer treatment.
属性
CAS 编号 |
11137-68-1 |
|---|---|
分子式 |
AsO3- |
分子量 |
122.920 g/mol |
InChI |
InChI=1S/AsHO3/c2-1(3)4/h(H,2,3,4)/p-1 |
InChI 键 |
VOTFXKJPNQELOG-UHFFFAOYSA-M |
规范 SMILES |
[O-][As](=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















